molecular formula C5H8BrNO2 B13458696 3-(Bromomethyl)oxetane-3-carboxamide

3-(Bromomethyl)oxetane-3-carboxamide

Katalognummer: B13458696
Molekulargewicht: 194.03 g/mol
InChI-Schlüssel: CRMLHSLOEMKUFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Bromomethyl)oxetane-3-carboxamide is a chemical compound with the molecular formula C5H8BrNO2 It features an oxetane ring, which is a four-membered cyclic ether, substituted with a bromomethyl group and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)oxetane-3-carboxamide typically involves the formation of the oxetane ring followed by the introduction of the bromomethyl and carboxamide groups. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the oxetane ring can be formed through intramolecular cyclization reactions involving epoxides or halohydrins .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and subsequent functionalization steps. The exact methods can vary depending on the scale and desired properties of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Bromomethyl)oxetane-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxetane derivatives, while ring-opening reactions can produce linear or branched compounds .

Wissenschaftliche Forschungsanwendungen

3-(Bromomethyl)oxetane-3-carboxamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Bromomethyl)oxetane-3-carboxamide involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the carboxamide group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Bromomethyl)oxetane-3-carboxamide is unique due to the presence of both the bromomethyl and carboxamide groups on the oxetane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research .

Eigenschaften

Molekularformel

C5H8BrNO2

Molekulargewicht

194.03 g/mol

IUPAC-Name

3-(bromomethyl)oxetane-3-carboxamide

InChI

InChI=1S/C5H8BrNO2/c6-1-5(4(7)8)2-9-3-5/h1-3H2,(H2,7,8)

InChI-Schlüssel

CRMLHSLOEMKUFB-UHFFFAOYSA-N

Kanonische SMILES

C1C(CO1)(CBr)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.